

Application Notes and Protocols for Acid Violet 90 in Leather Dyeing Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Violet 90

Cat. No.: B12765606

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 90 is a pre-metallized acid dye, specifically a 1:2 chromium complex of a monoazo dye.[1][2][3] Its molecular structure incorporates a chromium atom complexed with two molecules of the azo dye, which imparts excellent lightfastness and wash fastness properties. [1][2] This makes it a suitable candidate for dyeing protein-based substrates such as leather, wool, and silk.[1][3][4] In an acidic medium, **Acid Violet 90**, being an anionic dye, forms strong ionic bonds with the protonated amino groups present in the collagen fibers of leather.[5][6] For chrome-tanned leather, there is also the potential for coordination between the dye complex and the chromium already present in the leather, further enhancing fixation.[6] These application notes provide a detailed protocol for the experimental use of **Acid Violet 90** in leather dyeing, aimed at achieving reproducible and consistent results in a laboratory setting.

Materials and Reagents

Material/Reagent	Grade	Supplier Example
Acid Violet 90 (C.I. 18762)	Technical Grade	Sigma-Aldrich, DyStar
Chrome-tanned leather strips	Uniform thickness	Testfabrics, Inc.
Formic Acid (HCOOH)	Analytical Grade	Fisher Scientific
Sodium Bicarbonate (NaHCO ₃)	Analytical Grade	VWR
Fatliquoring agent	Leather grade	TFL, Stahl
Non-ionic surfactant	Laboratory Grade	Triton X-100, etc.
Deionized Water	-	-

Experimental Protocols

Pre-treatment and Neutralization of Leather

This step is crucial for ensuring uniform dye penetration by removing residual salts and adjusting the pH of the leather.

Protocol:

- **Washing:** The chrome-tanned leather strips are washed in a laboratory drum or beaker with deionized water at a liquor ratio of 1:10 (weight of leather:volume of water) for 20 minutes at 35°C. This removes any unbound chromium salts and other impurities.
- **Neutralization:** The pH of the leather is raised to a range of 4.5-6.5 to facilitate even dye uptake. A solution of 1-2% sodium bicarbonate (on the weight of the leather) is added to the bath. The process is carried out for 30-45 minutes at 35°C, with intermittent agitation.
- **Rinsing:** The neutralized leather is thoroughly rinsed with deionized water until the runoff is clear.

Dyeing Process

The dyeing process is carried out in an acidic dyebath to promote the ionic interaction between the dye and the leather.

Protocol:

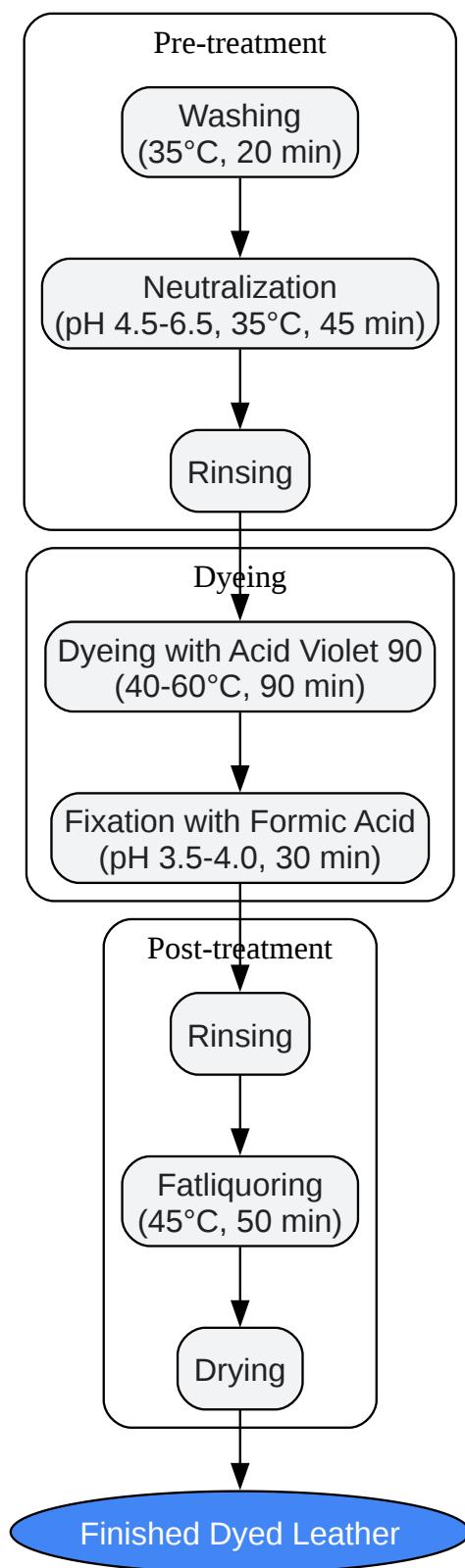
- **Dye Bath Preparation:** A dye bath is prepared with a liquor ratio of 1:10. The required amount of **Acid Violet 90** (e.g., 1-3% on the weight of the leather for medium shades) is pre-dissolved in hot deionized water and then added to the bath.
- **Dyeing:** The neutralized and rinsed leather strips are introduced into the dye bath at 40°C. The temperature is gradually raised to 50-60°C over 20 minutes. The dyeing is continued for 60-90 minutes at this temperature with constant, gentle agitation to ensure level dyeing.
- **Exhaustion and Fixation:** To maximize dye uptake and fix the dye to the leather, the pH of the dye bath is gradually lowered. This is achieved by the controlled addition of a dilute solution of formic acid (e.g., 1-3% on the weight of the leather) in installments over 30 minutes, bringing the final pH to approximately 3.5-4.0. The process is continued for another 30 minutes.

Post-Dyeing Treatment

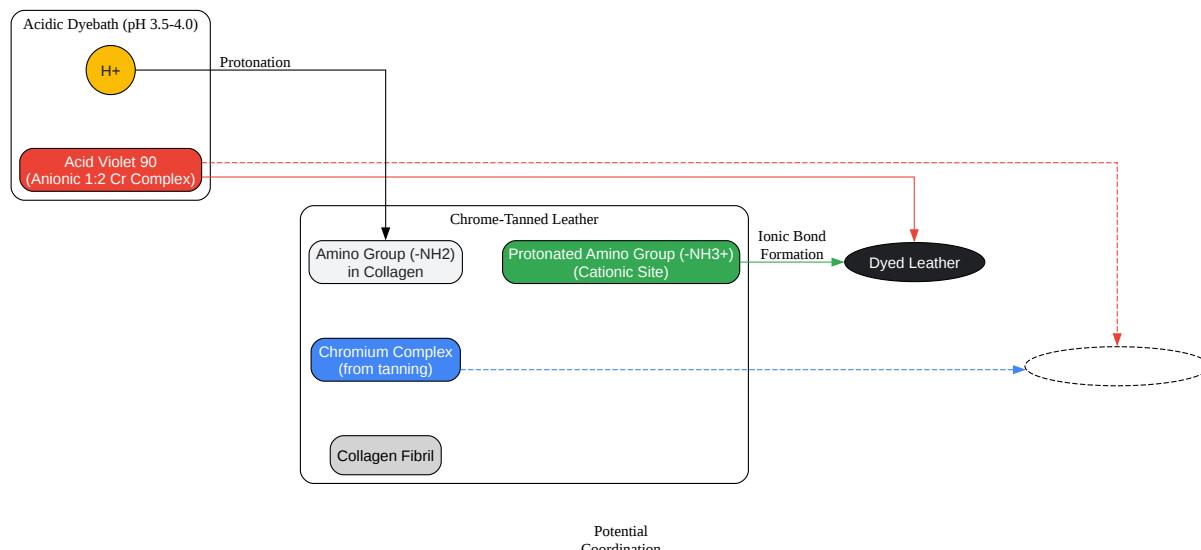
Post-dyeing treatments are essential for removing unfixed dye, improving the feel of the leather, and enhancing fastness properties.

Protocol:

- **Rinsing:** After fixation, the dye bath is drained, and the leather is rinsed with cold deionized water until the water runs clear.
- **Fatliquoring:** A fatliquoring emulsion (e.g., 3-5% on the weight of the leather) is added to a fresh bath with a liquor ratio of 1:10 at 45°C. This process replenishes the natural oils in the leather, imparting softness and flexibility. The treatment is carried out for 45-60 minutes.
- **Final Rinse and Drying:** The leather is given a final rinse in cold water. Excess water is removed, and the leather is air-dried flat or toggled to dry under controlled temperature and humidity.


Quantitative Data Summary

Parameter	Range	Optimal Value (Example)	Purpose
Neutralization			
Sodium Bicarbonate (% on leather weight)	1.0 - 2.0%	1.5%	To raise the pH for even dye penetration.
Neutralization Temperature			
Neutralization Time	30 - 60 min	45 min	To ensure complete neutralization.
Dyeing			
Acid Violet 90 (% on leather weight)	0.5 - 5.0%	2.0%	To achieve the desired color depth.
Liquor Ratio	1:5 - 1:20	1:10	To ensure proper immersion and movement of leather.
Initial Dyeing Temperature	35 - 45°C	40°C	To allow for initial dye leveling.
Final Dyeing Temperature	50 - 60°C	55°C	To promote dye diffusion into the leather.
Dyeing Time	60 - 120 min	90 min	For complete dye penetration and fixation.
Fixation			
Formic Acid (% on leather weight)	1.0 - 4.0%	2.5%	To lower the pH and fix the dye.
Final pH	3.5 - 4.5	3.8	To ensure strong ionic bonding of the dye.



Fixation Time	20 - 40 min	30 min	To allow for complete dye fixation.
<hr/>			
Fatliquoring			
Fatliquor (% on leather weight)	3.0 - 8.0%	5.0%	To soften the leather.
Fatliquoring Temperature	40 - 50°C	45°C	To facilitate the uptake of the fatliquor.
Fatliquoring Time	45 - 60 min	50 min	To ensure even distribution of the fatliquor.
<hr/>			

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for leather dyeing with **Acid Violet 90**.

[Click to download full resolution via product page](#)

Caption: Interaction pathway of **Acid Violet 90** with chrome-tanned leather.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Acid Violet 90 Manufacturers and suppliers - Alan Chemical alanchemindustries.com
- 3. hztya.com [hztya.com]
- 4. krishnadyes.net [krishnadyes.net]
- 5. Acid Dyes – Anavi Multichem anavimultichem.com
- 6. ijltemas.in [ijltemas.in]
- To cite this document: BenchChem. [Application Notes and Protocols for Acid Violet 90 in Leather Dyeing Experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12765606#protocol-for-using-acid-violet-90-in-leather-dyeing-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com